molecular formula C14H13N3O3S2 B2553564 1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946207-04-1

1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2553564
CAS No.: 946207-04-1
M. Wt: 335.4
InChI Key: PWCNABBFARDTGU-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H13N3O3S2 and its molecular weight is 335.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1,3-Dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (CAS Number: 946207-04-1) is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N3O3S2C_{14}H_{13}N_{3}O_{3}S_{2}, with a molecular weight of 335.4 g/mol. The structure includes a tetrahydrothieno[2,3-d]pyrimidine core that is characterized by a fused ring system containing both sulfur and nitrogen atoms. This structural complexity plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC14H13N3O3S2
Molecular Weight335.4 g/mol
CAS Number946207-04-1

Biological Activities

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a broad spectrum of biological activities:

1. Anti-Cancer Activity

Thieno[2,3-d]pyrimidines have demonstrated significant anti-cancer properties through various mechanisms. A study highlighted that derivatives of this compound can act as potent inhibitors of FLT3 (Fms-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML). Specifically, modifications at position 6 of the thienopyrimidine structure were shown to enhance potency against FLT3 with IC50 values in the nanomolar range .

Case Study:
In a comparative analysis of several derivatives, compound 9 exhibited remarkable inhibitory activity against leukemia cell lines (MV4-11) and was found to be more effective than the well-known FLT3 inhibitor AC220 .

2. Anti-Inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The structural modifications enhance its ability to interact with inflammatory pathways, although specific mechanisms remain to be fully elucidated.

3. Antimicrobial Activity

The thieno[2,3-d]pyrimidine derivatives have also shown promise as antimicrobial agents. Research has indicated that certain modifications can lead to increased efficacy against various bacterial strains .

4. Neuroprotective Activity

Some studies have suggested potential neuroprotective effects attributed to the modulation of neurotransmitter systems. This activity could be beneficial in treating neurodegenerative diseases.

5. Gonadotropin-Releasing Hormone Antagonism

The compound has been identified as an antagonist of gonadotropin-releasing hormone (GnRH), indicating potential applications in hormone-dependent conditions such as prostate cancer and endometriosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

  • Position 6 Modifications: Enhancements in FLT3 inhibition were observed with specific substitutions at this position.
  • Aromatic Substituents: The presence of aromatic groups significantly impacts enzyme activity and overall potency against cancer cell lines .

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-16-12(19)9-6-10(22-13(9)17(2)14(16)20)11(18)15-7-8-4-3-5-21-8/h3-6H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCNABBFARDTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCC3=CC=CS3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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